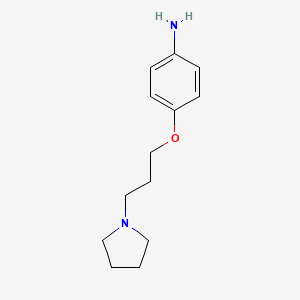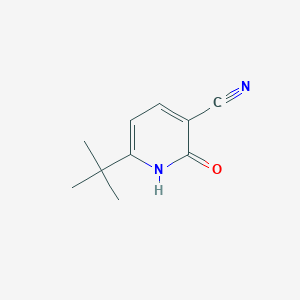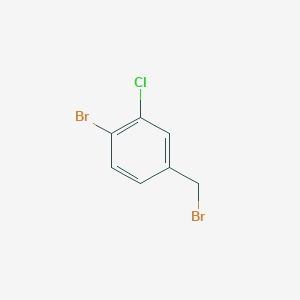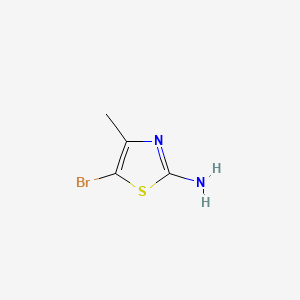
3,5,5-Trimethyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,5-Trimethyloxolan-2-one is a chemical compound with the molecular formula C7H12O2 . It has a molecular weight of 128.17 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3,5,5-Trimethyloxolan-2-one consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C7H12O2/c1-5-4-7(2,3)9-6(5)8/h5H,4H2,1-3H3 .Physical And Chemical Properties Analysis
3,5,5-Trimethyloxolan-2-one is a powder with a melting point of 49-50 degrees Celsius . It is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties such as solubility, density, and boiling point are not available in the current resources.Applications De Recherche Scientifique
1. Inhibition of Leukotriene Biosynthesis
3,5,5-Trimethyloxolan-2-one derivatives have been explored as chiral inhibitors of 5-lipoxygenase (5LO), a key enzyme in leukotriene biosynthesis. Such inhibitors can have significant potency in vivo, offering potential for clinical applications in conditions where leukotriene activity needs to be controlled. For example, (S)-N-Methyl-4'-[[4-(2,2,4- trimethyl-1,3-dioxolan-4-yl)thien-2-yl]thio]acetanilide showed notable inhibition of leukotriene B4 synthesis, indicating its potential therapeutic value (Crawley & Briggs, 1995).
2. Renewable Gasoline and Solvent Production
The compound has been investigated for its use in creating renewable gasoline, solvents, and fuel additives. Its application in the dehydration of 2,3-Butanediol to produce dioxolane mixtures shows promise as a sustainable component in gasoline blends, with high octane ratings and potential as a diesel oxygenate and industrial solvent (Harvey, Merriman, & Quintana, 2016).
3. Structural Studies of Cyclic Ethers
The structural analysis of dioxolanes, including 3,5,5-Trimethyloxolan-2-one and its isomers, has been a topic of research. These studies have focused on understanding the geometrical structures and properties of these compounds, which are crucial for their application in various fields (Kametani & Sumi, 1972).
4. Synthesis of Nucleoside Analogs
Research has also been conducted on synthesizing nucleoside analogs using 3,5,5-Trimethyloxolan-2-one derivatives. These studies aim at creating potential inhibitors of HIV, showcasing the compound's significance in medicinal chemistry (Bran̊alt, Kvarnström, Classon, & Samuelsson, 1996).
5. Corrosion Inhibition
The application of dioxolane derivatives in the field of corrosion inhibition for metals has been explored. These compounds demonstrate effectiveness in preventing corrosion in acidic solutions, highlighting their potential in materials science and engineering (Chafiq et al., 2020).
6. Synthesis of Organic Compounds
3,5,5-Trimethyloxolan-2-one has been used in the synthesis of various organic compounds, including pyrones and dioxinones. These syntheses contribute to the development of novel compounds with potential applications in various domains of organic chemistry (Katritzky et al., 2005).
7. Applications in Medicinal Chemistry
The compound's derivatives have been synthesized and evaluated for their biological activities, including anticancer, antibacterial, and DNA binding properties. This highlights the compound's significant role in the development of new therapeutic agents (Gupta et al., 2016).
8. Anticonvulsive Properties
Historically, 3,5,5-Trimethyloxolan-2-one derivatives have been studied for their anticonvulsive action, comparing their effectiveness to other known anticonvulsants (Everett & Richards, 1944).
Safety and Hazards
The safety information available indicates that 3,5,5-Trimethyloxolan-2-one may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
3,5,5-trimethyloxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-5-4-7(2,3)9-6(5)8/h5H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERKSIJKRHUJNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514722 |
Source


|
| Record name | 3,5,5-Trimethyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5,5-Trimethyloxolan-2-one | |
CAS RN |
2610-96-0 |
Source


|
| Record name | 3,5,5-Trimethyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1282044.png)

![N-[4-(2-oxopropyl)phenyl]acetamide](/img/structure/B1282052.png)
![N-[2-(morpholin-4-yl)ethyl]formamide](/img/structure/B1282053.png)
